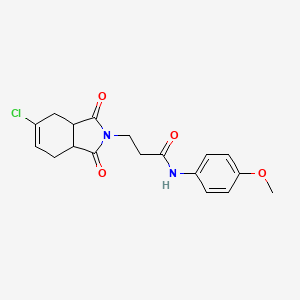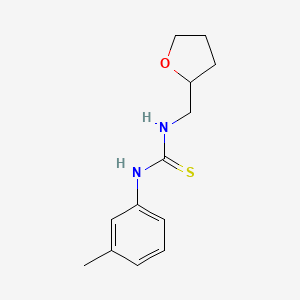
N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as CFTR inhibitor, is a chemical compound that has been used extensively in scientific research. CFTR inhibitor is a small molecule that has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF).
作用機序
N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor works by binding to the N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide protein and inhibiting its activity. Specifically, N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor binds to the ATP-binding site of the protein, which is required for the protein to function properly. By inhibiting the activity of N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor can alter chloride ion transport across cell membranes and affect a variety of physiological processes.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide activity, N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor has been shown to affect the activity of other ion channels and transporters. N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor has also been shown to affect the activity of enzymes and signaling pathways that are involved in a variety of physiological processes.
実験室実験の利点と制限
One major advantage of N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor is its specificity. N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor has been shown to selectively inhibit the activity of N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, without affecting the activity of other ion channels or transporters. This specificity makes N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor a valuable tool for studying the role of N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in various physiological processes.
One limitation of N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor is its potency. N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor has been shown to have relatively low potency, which can make it difficult to achieve complete inhibition of N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide activity in some experiments. Additionally, N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor can have off-target effects at higher concentrations, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor. One major area of research is the development of more potent N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors. These inhibitors could be used to achieve more complete inhibition of N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide activity and to study the role of N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in more detail.
Another area of research is the development of N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors that are specific to certain mutations of the N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide gene. This could lead to the development of personalized treatments for CF that are tailored to the specific genetic mutations of individual patients.
Finally, N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor could be used in combination with other drugs to develop more effective treatments for CF. By combining N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor with other drugs that target different aspects of CF, it may be possible to develop treatments that are more effective than current therapies.
Conclusion
In conclusion, N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor is a valuable tool for studying the role of N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in various physiological processes. Despite its limitations, N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor has been used extensively in scientific research and has contributed significantly to our understanding of CF and other diseases. As research in this area continues, it is likely that N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor will play an increasingly important role in the development of new treatments for CF and other diseases.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor has been used extensively in scientific research to study the role of N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in various physiological processes. One major area of research has been the development of new treatments for CF. N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitor has been used to identify potential drug targets and to screen for new compounds that could be used to treat CF.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN2O2/c18-11-1-4-13(5-2-11)22-9-10(7-16(22)23)17(24)21-12-3-6-15(20)14(19)8-12/h1-6,8,10H,7,9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHALIDJJNBBKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-dimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide](/img/structure/B3941514.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3941521.png)
![1-(2-chloro-4,5-difluorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3941525.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3941529.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B3941536.png)
![3-{[(2-ethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3941544.png)
![2'-{[(3-iodophenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3941554.png)

![1-methyl-2-oxo-2-phenylethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B3941568.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate](/img/structure/B3941590.png)
![1-[3-(2,4-dichlorophenyl)acryloyl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3941596.png)
![N-(4-chlorophenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B3941606.png)